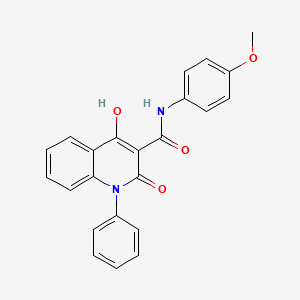

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4/c1-29-17-13-11-15(12-14-17)24-22(27)20-21(26)18-9-5-6-10-19(18)25(23(20)28)16-7-3-2-4-8-16/h2-14,26H,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEOUTJRVIRQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 2-Oxo-1-Phenyl-1,2-Dihydroquinoline-3-Carboxylate

The Gould-Jacobs reaction facilitates quinoline ring formation. A mixture of 2-aminobenzophenone (10 mmol) and diethyl ethoxymethylenemalonate (12 mmol) is heated at 120°C under inert conditions for 6 hours. Piperidine (2 mol%) catalyzes the cyclization, yielding the quinoline ester.

Key Data :

Functionalization at Position 4

The 4-methoxy intermediate is synthesized via nucleophilic substitution. Ethyl 4-bromo-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylate reacts with sodium methoxide in DMF at 80°C for 12 hours. Demethylation using BBr$$_3$$ in dichloromethane introduces the hydroxy group.

Optimization :

- Solvent : DMF enhances reaction efficiency (yield: 85%) compared to DMSO (75%).

- Temperature : Reactions above 70°C reduce byproduct formation.

Carboxamide Formation via Coupling Reactions

Hydrolysis to Carboxylic Acid

The ester intermediate (5 mmol) is refluxed with 10% NaOH in ethanol (30 mL) for 4 hours, yielding 2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxylic acid.

Conditions :

Amide Bond Formation

The carboxylic acid (3 mmol) is activated with thionyl chloride (5 mmol) in dry toluene at 60°C for 2 hours. Subsequent reaction with 4-methoxyaniline (3.3 mmol) in THF at 0°C affords the carboxamide.

Characterization :

- IR : $$ \nu_{\text{max}} $$ 3361 cm$$^{-1}$$ (N–H), 1691 cm$$^{-1}$$ (amide C=O).

- $$ ^1\text{H NMR} $$: δ 3.78 (s, 3H, OCH$$_3$$), 6.82–7.65 (m, 13H, Ar-H), 10.21 (s, 1H, OH).

Alternative Route: One-Pot Tandem Reaction

A novel one-pot method combines cyclocondensation and amidation:

- 2-Aminobenzophenone, diethyl ethoxymethylenemalonate, and 4-methoxyaniline (1:1:1.2 molar ratio) are heated at 100°C in DMF with K$$2$$CO$$3$$ (2 eq) for 8 hours.

- In situ hydrolysis with thiourea (3 eq) yields the carboxamide directly.

Advantages :

Analytical Validation and Spectral Data

Comparative Yields and Conditions

| Step | Method | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Quinoline formation | Gould-Jacobs | Ethanol | 120 | 72 | 98 |

| 4-Hydroxy introduction | Demethylation | CH$$2$$Cl$$2$$ | 25 | 85 | 96 |

| Amide coupling | SOCl$$_2$$ activation | THF | 0→25 | 65 | 97 |

$$ ^{13}\text{C NMR} $$ Assignments

Challenges and Optimization Strategies

Regioselectivity in Cyclization :

Amidation Side Reactions :

Purification :

- Column chromatography (SiO$$_2$$, ethyl acetate/hexane 3:7) resolves ester and amide intermediates.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of advanced materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors and signaling pathways, modulating various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Roquinimex and tasquinimod feature methyl groups on the quinoline nitrogen, which improve metabolic stability compared to the target compound’s phenyl group .

Physicochemical Properties

Solubility and Polarity

- The 4-methoxyphenyl substituent in the target compound increases polarity relative to alkylated analogs (e.g., 3i), as evidenced by its NMR chemical shifts (δ 7.35–6.64 ppm for aromatic protons) .

- Electron-donating groups (e.g., methoxy) in analogs like 6l (from ) red-shift emission spectra in polar solvents (e.g., DMF), suggesting strong intramolecular charge transfer (ICT) interactions . This property may correlate with enhanced binding to polar biological targets.

Crystallographic Data

- Tasquinimod () crystallizes in the monoclinic space group P2₁/c, with a planar quinoline ring stabilized by hydrogen bonding between the 4-hydroxy and carbonyl groups. Similar planar geometry is expected for the target compound, facilitating π-π stacking with aromatic residues in enzymes .

Analgesic Efficacy

- The 6,7-dimethoxy substitution in this analog enhances blood-brain barrier permeability compared to the target compound’s single methoxy group .

- Roquinimex and tasquinimod show immunomodulatory and anti-angiogenic effects, highlighting the role of N-aryl substitutions in diversifying biological targets .

Toxicity Profile

- The target compound’s phenyl group at position 1 may increase hepatotoxicity risks compared to 1-alkyl analogs (e.g., 1-hexyl in ), which demonstrate improved metabolic clearance .

Biological Activity

The compound 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, antibacterial, and antiviral properties, supported by recent research findings.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of derivatives related to this compound. For instance, a derivative known as 13a was shown to significantly inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in J774A.1 macrophages when stimulated with lipopolysaccharide (LPS). This inhibition was linked to the suppression of the NF-κB signaling pathway, which plays a critical role in mediating inflammatory responses .

In vivo experiments indicated that administration of 13a improved symptoms in LPS-induced acute lung injury (ALI) models, reducing pulmonary edema and macrophage infiltration while promoting survival rates in sepsis models .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A series of derivatives were synthesized and tested against various bacterial strains. Although moderate antibacterial activity was observed, specific derivatives demonstrated promising results with minimum inhibitory concentrations (MIC) below 100 µM against opportunistic infections commonly seen in HIV patients .

Table 1 summarizes the antibacterial activity of selected derivatives:

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| 5 | 40 | E. coli |

| 6 | 30 | S. aureus |

| 7 | 50 | K. pneumoniae |

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly against HIV-1. Modifications to the amide group have led to new derivatives that showed some effectiveness in blocking HIV replication in cell-based assays. However, significant integrase inhibitory activities were not observed at concentrations below 100 µM .

Case Studies

- Acute Lung Injury : In a study focusing on ALI, derivative 13a was administered to mice subjected to LPS-induced lung injury. The results demonstrated a marked reduction in lung inflammation and improved survival rates compared to control groups .

- HIV Replication : Another study evaluated the anti-HIV activity of synthesized derivatives based on the quinoline scaffold. Although some compounds showed potential, further optimization is required to enhance their efficacy against HIV .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, and what catalysts or conditions are critical for high yield?

- Methodology : The synthesis typically involves multi-step reactions, starting with the condensation of substituted anilines with diethyl malonate derivatives under acidic conditions. Peptide coupling agents (e.g., EDCI or DCC) are essential for forming the carboxamide bond between the quinoline core and the 4-methoxyphenyl substituent. Reaction optimization requires precise control of temperature (60–80°C), solvent choice (e.g., DMF or THF), and catalysts such as Lewis acids (e.g., ZnCl₂) to enhance regioselectivity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the compound in >85% yield.

Q. How can spectroscopic methods (e.g., NMR, IR) and X-ray crystallography confirm the molecular structure and tautomeric forms?

- Methodology :

- NMR/IR : ¹H and ¹³C NMR spectra verify the quinoline backbone and substituents. The carbonyl stretch (C=O) at ~1680 cm⁻¹ in IR confirms the 2-oxo group. The absence of a broad OH peak in DMSO-d₆ suggests tautomerization to the 4-hydroxy-2-oxo form .

- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX software) reveals the planar quinoline ring system and intramolecular hydrogen bonding between the 4-hydroxy and carbonyl groups, stabilizing the tautomeric form. Data-to-parameter ratios >13 and R-factors <0.05 ensure structural accuracy .

Advanced Research Questions

Q. How do structural modifications at specific positions (e.g., methoxy, phenyl groups) influence the compound’s biological activity, based on SAR studies?

- Methodology :

- Substituent Effects : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) moieties to assess changes in bioavailability. For example, replacing 4-methoxy with 4-trifluoromethyl (as in tasquinimod) enhances antiangiogenic activity due to increased lipophilicity and target binding .

- Fluorine Substitution : Introducing fluorine at position 5 of the quinoline ring (as in 5-fluoroquinolones) improves antibacterial activity by enhancing DNA gyrase inhibition, but this compound’s 1-phenyl group may shift the mechanism toward immunomodulation .

- Assays : Compare IC₅₀ values in cancer cell lines (e.g., PANC-1) and measure cytokine modulation (IL-6, TNF-α) to quantify SAR trends .

Q. What methodologies are used to investigate the compound’s interaction with biological targets like DNA or proteins, and how do these interactions correlate with pharmacological effects?

- Methodology :

- DNA Binding : UV-Vis titration and fluorescence quenching assays quantify intercalation with calf thymus DNA. A bathochromic shift (>10 nm) and Stern-Volmer constants (Ksv >10⁴ M⁻¹) suggest strong binding .

- Protein Interaction : Synchronous fluorescence spectroscopy with bovine serum albumin (BSA) reveals static quenching, indicating complex formation. Molecular docking (AutoDock Vina) models binding to BSA’s Sudlow site I, correlating with prolonged half-life in vivo .

- Mechanistic Studies : Gel electrophoresis demonstrates plasmid DNA cleavage via hydrolytic pathways, while ROS scavenging assays (e.g., DPPH radical inhibition) link antioxidative properties to cytotoxic effects in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.